molecular formula C10H12Cl2FN B2505129 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride CAS No. 2095319-30-3

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2505129
CAS No.: 2095319-30-3
M. Wt: 236.11
InChI Key: RCBOIKGBYAETQP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H11ClFN·HCl. It is a cyclobutane derivative that contains both chlorine and fluorine atoms on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as purification and crystallization to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies to understand the effects of halogenated compounds on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine: The parent compound without the hydrochloride salt.

    1-(5-Chloro-2-fluorophenyl)cyclobutan-1-ol: A hydroxylated derivative.

    1-(5-Chloro-2-fluorophenyl)cyclobutan-1-one: A ketone derivative.

Uniqueness: 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is unique due to its specific combination of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBOIKGBYAETQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC(=C2)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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